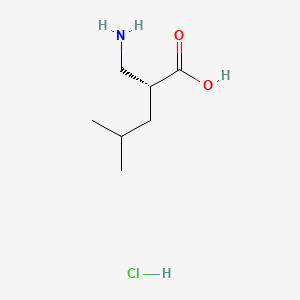

(R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-(aminomethyl)-4-methylpentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(4-8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQWRYHUNMXMLF-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719290 |

Source

|

| Record name | (2R)-2-(Aminomethyl)-4-methylpentanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132605-95-9 |

Source

|

| Record name | (2R)-2-(Aminomethyl)-4-methylpentanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Introduction

This compound is a chiral organic compound of significant interest within the pharmaceutical industry. Primarily recognized as a key intermediate in the synthesis of Pregabalin, it serves as a critical building block for this widely used anticonvulsant and neuropathic pain agent.[1][2] The stereochemistry of this molecule is paramount; the (R)-enantiomer is a crucial precursor, which through subsequent synthetic steps, is transformed into the therapeutically active (S)-enantiomer of Pregabalin.[3] Understanding the distinct chemical and physical properties of this hydrochloride salt is fundamental for process optimization, quality control, and ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, synthetic pathways, analytical characterization methods, and best practices for handling and storage, offering field-proven insights to support its application in a laboratory and manufacturing environment.

Core Physicochemical Properties

The hydrochloride salt form of (R)-2-(Aminomethyl)-4-methylpentanoic acid enhances its stability and handling characteristics compared to the free base. Its properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (2R)-2-(aminomethyl)-4-methylpentanoic acid hydrochloride | PubChem |

| CAS Number | 132605-95-9 | [4][5] |

| Molecular Formula | C7H16ClNO2 | [4][5] |

| Molecular Weight | 181.66 g/mol | [4][5] |

| Appearance | White to off-white solid | [4] |

| SMILES | CC(C)CC(O)=O.[H]Cl | [5] |

| Storage | Inert atmosphere, Room Temperature | [4] |

The presence of both a carboxylic acid and an amine group (as an ammonium chloride salt) makes the molecule polar and suggests solubility in polar solvents like water and alcohols. The isobutyl group provides a nonpolar character, influencing its overall solubility profile.

Synthesis and Role in Pharmaceutical Manufacturing

The primary application of this compound is as a precursor in the synthesis of Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid.[2] The synthesis of chiral molecules like Pregabalin requires stereoselective methods to ensure the final product is enantiomerically pure, as the biological activity is often exclusive to one enantiomer.[3]

Various synthetic strategies have been developed, often involving the resolution of a racemic mixture or an asymmetric synthesis approach.[1] A common conceptual pathway involves the creation of a racemic intermediate which is then resolved, or a chiral auxiliary is used to direct the stereochemistry of a key reaction step.

Below is a conceptual workflow illustrating the role of this intermediate in a synthetic process.

Caption: Conceptual workflow for Pregabalin synthesis highlighting the role of the (R)-intermediate.

Exemplary Synthetic Protocol: Resolution of Racemic Amine

This protocol is a representative example and illustrates a common chemical logic for obtaining the desired enantiomer.

-

Synthesis of Racemic Precursor: Synthesize racemic 2-(aminomethyl)-4-methylpentanoic acid through a suitable method, such as the reduction of a corresponding cyano- or nitro-substituted precursor.

-

Diastereomeric Salt Formation:

-

Dissolve the racemic amino acid in a suitable solvent (e.g., methanol or ethanol).

-

Add an equimolar amount of a chiral resolving agent, such as (R)-(-)-Mandelic acid or another chiral acid. The choice of agent is critical; it must form diastereomeric salts with differing solubilities.

-

Stir the solution, allowing the less soluble diastereomeric salt to crystallize. The causality here is that the two diastereomers ((R,R) and (S,R)) have different physical properties, enabling their separation by fractional crystallization.

-

-

Isolation of the (R)-Enantiomer Salt:

-

Filter the crystalline solid. This solid will be enriched in one diastereomer. The mother liquor will contain the other. Multiple recrystallization steps may be required to achieve high diastereomeric excess.

-

-

Liberation of the Free Amine:

-

Treat the isolated diastereomeric salt with a base (e.g., NaOH or NaHCO3) to neutralize the resolving agent and liberate the free (R)-amino acid.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the free (R)-amino acid in a suitable solvent (e.g., isopropanol).

-

Bubble dry HCl gas through the solution or add a solution of HCl in a solvent like ether or isopropanol until the pH is acidic.

-

The this compound will precipitate out of the solution.

-

Filter, wash with a cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum. This self-validating step ensures purity, as impurities often remain in the solvent.

-

Analytical Methodologies for Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Summary of Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation & Purity | Signals corresponding to the isobutyl group (doublet and multiplet), methine protons, and aminomethyl protons. The integration of peaks confirms the ratio of protons. |

| ¹³C NMR | Structural Confirmation | Distinct signals for the carboxyl carbon, and the various aliphatic carbons in the isobutyl and backbone structure. |

| FTIR | Functional Group Identification | Broad O-H stretch from the carboxylic acid, N-H stretches from the ammonium salt, a strong C=O stretch for the carboxylic acid, and C-H stretches. |

| Mass Spectrometry | Molecular Weight Verification | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 146.12, confirming the molecular formula C7H15NO2. |

| HPLC | Purity Assessment & Quantification | A primary peak for the main compound. Chiral HPLC methods are required to determine enantiomeric purity. |

| Melting Point | Purity Indication | A sharp melting point range indicates high purity. |

Standard Analytical Workflow

A typical quality control workflow ensures that the intermediate meets all specifications before proceeding to the next synthetic step.

Sources

An In-Depth Technical Guide to the Structure Elucidation of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Introduction: Defining the Molecule and Its Significance

(R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride is a specific stereoisomer of a gamma-aminobutyric acid (GABA) analogue. Its structural counterpart, the (S)-enantiomer, is widely known as Pregabalin, a pharmaceutical agent used to treat neuropathic pain, epilepsy, and anxiety.[1][2] The critical difference between these two molecules lies in the three-dimensional arrangement of atoms around the chiral center, a subtle distinction that can lead to profoundly different pharmacological activities.

In the context of modern drug development and manufacturing, the unambiguous identification and characterization of a specific enantiomer are paramount. Regulatory bodies such as the International Conference on Harmonisation (ICH) mandate strict control over stereoisomeric impurities.[3] Therefore, the robust structure elucidation of the (R)-enantiomer is not merely an academic exercise; it is a critical component of quality control, ensuring the purity and safety of its pharmaceutically active counterpart, Pregabalin.

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the causal logic behind the selection of each analytical technique. The narrative follows a self-validating system, where data from orthogonal methods converge to build an unassailable structural proof.

The Analytical Triad: A Convergent Approach to Structural Verification

The complete structural characterization of a chiral molecule like this compound relies on a synergistic combination of analytical techniques. No single method provides all the necessary information. We employ a triad of core methodologies—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—complemented by the essential technique of Chiral Chromatography to confirm stereochemical identity and purity.

Caption: Workflow for the comprehensive structure elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

Expertise & Experience: NMR is the definitive technique for establishing the covalent framework of an organic molecule. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information on the chemical environment, proximity, and connectivity of atoms. For a small molecule like this, a full suite of 1D and 2D NMR experiments can solve the entire structure without relying on other methods for connectivity.

Proton (¹H) and Carbon-13 (¹³C) NMR

-

¹H NMR: Provides a map of all hydrogen atoms. The spectrum for this molecule, typically run in D₂O, will show characteristic signals confirming the isobutyl moiety—a doublet for the two equivalent methyl groups and a multiplet for the adjacent methine proton.[4][5] Further signals will correspond to the protons on the main pentanoic acid chain and the key aminomethyl group.

-

¹³C NMR: Confirms the carbon skeleton. The spectrum will display a distinct signal for each unique carbon atom, including the carbonyl carbon of the carboxylic acid, the aliphatic carbons of the chain, and the isobutyl group carbons.

2D NMR for Unambiguous Connectivity

While 1D NMR provides strong evidence, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are self-validating.

-

COSY: Maps the coupling relationships between protons, definitively showing which hydrogens are adjacent to each other.

-

HSQC/HMBC: Correlates protons with the carbons they are attached to (HSQC) or are 2-3 bonds away from (HMBC), leaving no ambiguity in the final assignment of the molecular framework.

Data Summary: Characteristic NMR Shifts

Note: Shifts are approximate and can vary based on solvent and pH. Data is inferred from spectra of the analogous (S)-enantiomer, Pregabalin.

| Assignment | ¹H NMR (ppm in D₂O) [4] | ¹³C NMR (ppm in D₂O) [6] |

| Isobutyl -CH₃ | ~0.70 (d, 6H) | ~22.2 |

| Isobutyl -CH- | ~1.49 (m, 1H) | ~24.6 |

| -CH₂- (isobutyl) | ~0.97 (t, 2H) | ~43.6 |

| -CH- (chiral center) | ~1.95 (m, 1H) | ~31.9 |

| -CH₂- (aminomethyl) | ~2.05 (m, 2H) | ~43.6 |

| -COOH | (not observed) | ~182.9 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the hydrochloride salt and dissolve in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire a standard ¹H spectrum, followed by ¹³C{¹H} (proton-decoupled), COSY, and HSQC experiments.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Assign all proton and carbon signals and confirm connectivity through analysis of the 2D correlation maps.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: MS is the most direct method for determining a molecule's molecular weight, serving as a fundamental check on its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high confidence. Tandem MS (MS/MS) provides structural information by inducing and analyzing fragmentation patterns.

Confirming Molecular Weight

The free base, 2-(aminomethyl)-4-methylpentanoic acid, has a molecular formula of C₇H₁₅NO₂ and a monoisotopic mass of approximately 159.11 Da.[7] Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 160.1.

Structural Information from Fragmentation (MS/MS)

By selecting the parent ion (m/z 160.1) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This pattern serves as a structural fingerprint. For Pregabalin, a common parent-to-product ion transition monitored is m/z 160.2 → 55.1, which provides high specificity in complex matrices.[8] This fragmentation is a key identifier for the core molecular structure.

Caption: Logical flow of mass spectrometry analysis from parent molecule to structural confirmation.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.[1]

-

LC Separation: Inject the sample onto an HPLC system, typically with a C18 reversed-phase column, to separate the analyte from any potential non-isomeric impurities.

-

MS Detection: Direct the LC eluent into the ESI source of a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Full Scan (MS1): Acquire a full scan spectrum in positive ion mode to confirm the presence of the [M+H]⁺ ion at m/z 160.1.

-

Product Ion Scan (MS/MS): Isolate the m/z 160.1 ion and perform CID to generate a product ion spectrum. Confirm the presence of expected fragments.

Chiral Chromatography: Verifying Stereochemical Identity

Trustworthiness: While NMR and MS confirm the molecular structure, they are inherently blind to stereochemistry. Chiral chromatography is the essential, self-validating system for confirming the (R) configuration and quantifying its enantiomeric purity. The principle is to use a stationary phase that is itself chiral, allowing it to interact differently with the (R) and (S) enantiomers, resulting in their separation.

Technique and Column Selection

High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) equipped with a Chiral Stationary Phase (CSP) is the standard.[9] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and Cinchona alkaloid-based ion exchangers are highly effective for separating underivatized amino acids.[10][11]

Method of Confirmation

The identity of the (R)-enantiomer is confirmed by comparing its retention time to that of an authenticated reference standard of the (S)-enantiomer (Pregabalin). In a well-resolved system, the two enantiomers will appear as distinct peaks. This analysis also serves to determine the enantiomeric excess (e.e.), a critical quality attribute.

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: Choose a suitable chiral column, for example, a Cinchona alkaloid-based zwitterionic ion-exchanger (e.g., ZWIX(+)).[10]

-

Mobile Phase Preparation: Prepare a polar ionic mode mobile phase, typically a mixture of methanol and acetonitrile with acid and base additives to facilitate ion exchange.

-

Sample Preparation: Dissolve the sample and an (S)-Pregabalin reference standard in the mobile phase.

-

Analysis: Inject the samples onto the chiral HPLC system.

-

Confirmation: Compare the retention time of the main peak in the test sample to the retention times of the (R) and (S) standards. The sample peak should not correspond to the retention time of the (S)-Pregabalin standard.

-

Purity Calculation: Calculate the enantiomeric purity by integrating the peak areas of both enantiomers: % e.e. = [([R] - [S]) / ([R] + [S])] x 100.

X-ray Crystallography: The Absolute Proof

Authoritative Grounding: X-ray crystallography is the ultimate arbiter of molecular structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a three-dimensional electron density map of the molecule. This map reveals the precise location of every atom, providing unambiguous proof of connectivity, conformation, and, most importantly, absolute stereochemistry.

While obtaining a diffraction-quality single crystal can be challenging, the resulting data is considered definitive. Patent literature for related compounds often includes crystallographic data for various salts and crystalline forms, which can serve as a valuable reference.[12][13]

Experimental Workflow: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the hydrochloride salt from a suitable solvent system via slow evaporation or vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream of an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K).

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters to obtain a final, high-resolution structural model.

-

Absolute Stereochemistry: Determine the absolute configuration at the chiral center, typically by calculating the Flack parameter, which confirms the (R) assignment.

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is a process of convergent validation. Each analytical technique provides an essential, orthogonal piece of evidence. NMR spectroscopy maps the atomic framework, mass spectrometry confirms the molecular weight and elemental formula, chiral chromatography verifies the stereochemical identity and purity, and X-ray crystallography provides the definitive, three-dimensional proof of the absolute structure. By integrating the data from these powerful methods, scientists can establish the identity and quality of this important molecule with the highest degree of scientific integrity and confidence.

References

- Determination of pregabalin in human plasma by electrospray ionisation tandem mass spectroscopy - PMC. (n.d.). NIH.

- Ultrafast Analysis of Gabapentin and Pregabalin in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. (n.d.). Agilent.

- Determination of Pregabalin in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). American Association for Clinical Chemistry.

- Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. (2010). ARKIVOC.

- Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC. (n.d.). NIH.

- Determination of Pregabalin in Human Plasma by SPE-LC-MS/MS. (n.d.). Thermo Fisher Scientific.

- Synthesis and Characterization of Pregabalin Impurity G of an Anticonvulsant Drug, Pregabalin. (2025). The Pharmaceutical and Chemical Journal.

- Determination of Pregabalin in Tissues and Fluids by Using GC. (2019). ProBiologists.

- Structure elucidation and formation mechanistic study of a methylene-bridged pregabalin dimeric degradant in pregabalin extended-release tablets. (2020). PubMed.

- ¹H NMR spectrum (600 MHz, D2O) of pregabalin powder representative sample... (n.d.). ResearchGate.

- Crystalline forms of pregabalin and co-formers in the treatment of pain. (n.d.). Google Patents.

- Figure S25. 1 H-NMR spectrum of (S)-Pregabalin recorded in D2O. (n.d.). ResearchGate.

- Crystalline forms of pregabalin. (n.d.). Google Patents.

- 2-(Aminomethyl)-4-methylpentanoic acid. (n.d.). PubChem.

- High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (n.d.). MDPI.

- Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC. (2020). NIH.

- Chiral HPLC Separations. (n.d.). Phenomenex.

Sources

- 1. frontagelab.com [frontagelab.com]

- 2. tpcj.org [tpcj.org]

- 3. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2 | CID 19261621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Determination of pregabalin in human plasma by electrospray ionisation tandem mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. EP2527319A1 - Crystalline forms of pregabalin and co-formers in the treatment of pain - Google Patents [patents.google.com]

- 13. US7417165B2 - Crystalline forms of pregabalin - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-2-(Aminomethyl)-4-methylpentanoic Acid Hydrochloride

Abstract

(R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride is a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. Its structural motif is found in various biologically active molecules. This technical guide provides a comprehensive overview of the synthetic pathways leading to this specific enantiomer. We will delve into the strategic application of chiral auxiliaries to establish the stereocenter, explore alternative catalytic and enzymatic approaches, and provide detailed, field-proven protocols. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the synthesis of this and related chiral β-amino acids.

Introduction: The Significance of Chiral β-Amino Acids

Chiral β-amino acids are crucial building blocks in the synthesis of peptidomimetics and a wide array of pharmaceuticals. Unlike their α-amino acid counterparts, β-amino acids introduce an additional carbon atom into the peptide backbone, which can induce unique secondary structures, such as helices and turns, in β-peptides.[1] This structural feature often imparts enhanced stability against enzymatic degradation, a critical attribute for therapeutic agents.[1] The specific stereochemistry at the α- and/or β-positions is paramount for biological activity, making enantioselective synthesis a key challenge and a primary focus of modern organic chemistry. (R)-2-(Aminomethyl)-4-methylpentanoic acid, with its isobutyl side chain and a stereocenter at the C2 position, presents a synthetic challenge that requires precise stereocontrol.

Strategic Overview of Synthesis

The synthesis of α-substituted β-amino acids like our target molecule hinges on the stereoselective formation of the C2 stereocenter. Several robust strategies have been developed for this purpose, each with its own set of advantages and considerations. This guide will focus on a primary, highly reliable method utilizing a chiral auxiliary and will also discuss viable alternative pathways.

Primary Recommended Pathway: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary.

Alternative Pathways:

-

Asymmetric Hydrogenation of an α,β-unsaturated precursor.

-

Enzymatic Resolution of a racemic mixture.

Primary Recommended Pathway: Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a time-tested and highly effective strategy for asymmetric synthesis.[2] The auxiliary temporarily attaches to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to yield the enantiomerically enriched product.[2] For the synthesis of (R)-2-(Aminomethyl)-4-methylpentanoic acid, an Evans oxazolidinone auxiliary is an excellent choice due to its high diastereoselectivity in alkylation reactions.[][4]

Rationale for Pathway Selection

The Evans oxazolidinone auxiliaries, derived from readily available amino alcohols, provide a rigid chiral environment that effectively shields one face of the enolate, leading to highly predictable and diastereoselective alkylation.[2][] The subsequent cleavage of the auxiliary is well-documented and can be achieved under mild conditions, preserving the newly formed stereocenter.[5][6][7] This pathway offers a high degree of control and reliability, making it suitable for both laboratory-scale synthesis and potential scale-up.

Visualization of the Chiral Auxiliary Pathway

Sources

(R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride CAS number and identifiers

An In-Depth Technical Guide to (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Introduction

This compound, a chiral synthetic amino acid, represents a critical building block in modern medicinal chemistry and drug development. As a β-amino acid derivative, specifically a β²-homoleucine analogue, it offers unique structural properties that are increasingly exploited to design novel therapeutics. Unlike their proteinogenic α-amino acid counterparts, peptides incorporating β-amino acids often exhibit enhanced metabolic stability and predictable, stable secondary structures.[1][2] This guide provides a comprehensive technical overview of its identifiers, synthesis, analytical validation, applications, and safety protocols, tailored for researchers and professionals in the pharmaceutical sciences.

Core Identifiers and Physicochemical Properties

Precise identification is the foundation of all scientific work. The following table summarizes the key identifiers and properties for this compound.

| Property | Value | Reference(s) |

| CAS Number | 132605-95-9 | [3] |

| Molecular Formula | C₇H₁₆ClNO₂ | |

| Molecular Weight | 181.66 g/mol | |

| IUPAC Name | (2R)-2-(aminomethyl)-4-methylpentanoic acid hydrochloride | - |

| Synonyms | (R)-β²-homoleucine HCl, (R)-2-(aMinoMethyl)-4-Methylpentanoic acid-HCl | - |

| SMILES | CC(C)CC(O)=O.Cl | - |

| InChI Key (for free base) | IAXQYBCPMFDMOJ-LURJTMIESA-N | [4] |

| Appearance | White to off-white solid | - |

| Storage Conditions | Store at room temperature in an inert atmosphere |

Synthesis and Stereochemical Control

The synthesis of optically pure β-amino acids like the target molecule is a significant challenge, primarily centered on controlling the stereochemistry at the chiral center. Direct synthesis is often complex, and routes typically rely on asymmetric synthesis or chiral resolution.

Plausible Synthetic Strategy: Asymmetric Hydrogenation

A common and effective strategy for establishing chirality is through the asymmetric hydrogenation of a suitable prochiral precursor. This approach leverages chiral catalysts to selectively produce one enantiomer over the other. The causality behind this choice is the high enantiomeric excess (ee) that can be achieved, which is critical for pharmaceutical applications where off-target enantiomers can be inactive or cause adverse effects.

Below is a conceptual workflow for a plausible asymmetric synthesis.

Caption: Conceptual workflow for the asymmetric synthesis of the target molecule.

Expert Insight: The critical step is the asymmetric hydrogenation. The choice of catalyst (e.g., a rhodium or ruthenium complex with a chiral ligand like BINAP or DuPhos) is paramount. The catalyst creates a chiral environment that forces the hydrogen to add to one face of the double bond preferentially, thus establishing the desired (R) stereocenter.[5] Alternative strategies include the kinetic resolution of a racemic mixture or using starting materials from the chiral pool.[6]

Analytical Methodologies and Quality Control

Ensuring the identity, purity, and stereochemical integrity of this compound is crucial. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment and quantification. A reversed-phase method is typically suitable for this polar compound.

Protocol: Purity Determination by RP-HPLC

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte.[7]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape.

-

Mobile Phase B: 0.1% TFA in Acetonitrile. Acetonitrile is a common organic modifier.[7]

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm. The peptide bond and carboxyl group have some absorbance at low UV wavelengths.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the compound in the mobile phase A at a concentration of ~1 mg/mL.

Trustworthiness: This method is self-validating. System suitability parameters (e.g., peak asymmetry, theoretical plates) must be established. The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines. Chiral HPLC methods, using columns with a chiral stationary phase, are required to determine enantiomeric purity.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the chemical structure. The spectra would show characteristic peaks for the isobutyl group, the methine protons, and the aminomethyl group.[8]

-

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.[9]

Caption: Analytical workflow for quality control (QC) release.

Applications in Drug Development

The primary value of (R)-2-(Aminomethyl)-4-methylpentanoic acid lies in its use as a specialized building block for creating peptidomimetics.

Solid-Phase Peptide Synthesis (SPPS)

For incorporation into a peptide sequence, the amino group must be protected, typically with a fluorenylmethyloxycarbonyl (Fmoc) group. The resulting Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid is then used in standard automated or manual SPPS protocols.[10][11]

The Advantage of β-Amino Acids:

-

Protease Resistance: Natural proteases are evolved to recognize and cleave peptide bonds between α-amino acids. The altered backbone geometry of β-amino acid-containing peptides makes them highly resistant to enzymatic degradation, increasing their in vivo half-life.[2]

-

Conformational Constraint: The extra carbon in the backbone restricts the conformational freedom of the peptide chain. This can be used to lock the peptide into a specific secondary structure (e.g., a helix or β-turn) that mimics the bioactive conformation of a natural peptide, thereby enhancing binding affinity and selectivity.[12]

-

Neurological Research: Its use is noted in the development of neuropeptides, which are critical for understanding and potentially treating neurological disorders.[10]

Sources

- 1. β-Homoleucine - Wikipedia [en.wikipedia.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. 132605-95-9 | (R)-2-(Aminomethyl)-4-methylpentanoic acid-HCl | Next Peptide [nextpeptide.com]

- 4. (2S)-2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2 | CID 55253004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 7. hplc.eu [hplc.eu]

- 8. bmse000466 DL-beta-leucine at BMRB [bmrb.io]

- 9. DL-beta-Homoleucine | C7H15NO2 | CID 2733735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

An In-Depth Technical Guide to the Physicochemical and Chemical Characteristics of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Introduction

(R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, a chiral amino acid derivative, holds significant interest within the realms of pharmaceutical research and drug development. As a structural analog of neurotransmitters and a potential building block for novel therapeutic agents, a thorough understanding of its physical and chemical characteristics is paramount for its effective application. This technical guide provides a comprehensive overview of the known properties of this compound and details the requisite experimental protocols for a complete physicochemical characterization, empowering researchers and drug development professionals with the foundational knowledge for its synthesis, formulation, and analysis.

The structural identity of this compound, a derivative of leucine, underscores its potential biological relevance. While its enantiomer and other related structures have been investigated for their therapeutic activities, a detailed characterization of the (R)-enantiomer hydrochloride salt is crucial for understanding its unique properties and potential applications. This guide is structured to provide not only the available data but also the practical, field-proven methodologies for determining its key physicochemical parameters.

Molecular Identity and Physicochemical Properties

A foundational aspect of working with any chemical entity is a clear understanding of its molecular identity and core physical properties. The following table summarizes the key identifiers for this compound.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-(aminomethyl)-4-methylpentanoic acid hydrochloride | [1] |

| Synonyms | (R)-β2-homoleucine HCl salt | [1] |

| CAS Number | 132605-95-9 | [2] |

| Molecular Formula | C₇H₁₆ClNO₂ | [1] |

| Molecular Weight | 181.66 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Melting Point

The melting point is a critical indicator of purity. For the free amino acid, (R)-2-(Aminomethyl)-4-methylpentanoic acid, a melting point of 224-226 °C has been reported[3]. The hydrochloride salt is expected to have a distinct, and likely different, melting point.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its formulation and bioavailability. The presence of the hydrochloride salt is anticipated to enhance aqueous solubility compared to the free amino acid. A comprehensive solubility profile should be established in various solvents relevant to pharmaceutical development.

Acidity Constant (pKa)

The pKa values of the carboxylic acid and the protonated amine are crucial for predicting the ionization state of the molecule at different physiological pH values, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. Predicted pKa values for the free amino acid are available, with one source indicating a pKa of approximately 3.51 for the carboxylic acid group[3]. Experimental determination for the hydrochloride salt is essential for accurate modeling.

Chirality and Optical Rotation

As a chiral molecule, the specific optical rotation is a key parameter for confirming the enantiomeric purity of this compound. This property is a definitive measure of the compound's stereochemistry.

Experimental Protocols for Complete Characterization

To provide a self-validating system for the characterization of this compound, the following detailed experimental protocols are presented. These methodologies are based on established principles of analytical chemistry and are widely accepted in the pharmaceutical industry.

Determination of Melting Point by Capillary Method

The rationale behind this choice is its simplicity, accuracy for crystalline solids, and the small sample size required.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating Profile: Heat the sample at a moderate rate to approximately 20°C below the expected melting point.

-

Data Acquisition: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium. Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. The range between these two temperatures is the melting range.

Figure 1: Workflow for Melting Point Determination.

Determination of Aqueous and Solvent Solubility

A thermodynamic (shake-flask) method is the gold standard for determining equilibrium solubility, providing a true measure of a compound's solubility at saturation.

Methodology:

-

System Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, ethanol, methanol) in a sealed container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise and reliable method for determining the ionization constants of weak acids and bases.

Methodology:

-

Solution Preparation: Prepare a solution of the compound of known concentration in purified water.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the protonated amine and a strong acid (e.g., 0.1 M HCl) for the carboxylic acid. Add the titrant in small, precise increments.

-

Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Figure 2: Workflow for pKa Determination by Potentiometric Titration.

Determination of Specific Optical Rotation

Polarimetry is the standard technique for measuring the optical rotation of a chiral compound.

Methodology:

-

Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water) at a precisely known concentration (c, in g/mL).

-

Instrumentation: Calibrate the polarimeter using a blank solvent.

-

Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present. Measure the observed optical rotation (α) at a specified temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c).

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure. For amino acid hydrochlorides, solid-state NMR can also provide detailed information about the local environment of the chloride ion[4][5][6][7].

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, such as the carboxylic acid, amine hydrochloride, and alkyl groups[8][9][10].

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity[11][12][13].

Chiral Purity Analysis

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical applications.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. This can be achieved using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent followed by separation on a standard achiral column[14][15][16][17][18].

Conclusion

This technical guide has provided a comprehensive overview of the known physical and chemical characteristics of this compound and has detailed the necessary experimental protocols for its complete characterization. By following these established methodologies, researchers and drug development professionals can generate a robust and reliable dataset for this compound, enabling its confident application in further research and development activities. The synthesis of this foundational knowledge with practical, field-proven experimental designs ensures the scientific integrity and trustworthiness of the data generated, ultimately accelerating the path from discovery to application.

References

-

Wije-Jeyaraj, D. A., et al. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 128(1), 116-126. [Link]

-

Wije-Jeyaraj, D. A., et al. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity. American Chemical Society. [Link]

-

Wije-Jeyaraj, D. A., et al. (2007). Chlorine-35/37 NMR Spectroscopy of Solid Amino Acid Hydrochlorides: Refinement of Hydrogen-Bonded Proton Positions Using Experiment and Theory. The Journal of Physical Chemistry B, 111(29), 8683-8693. [Link]

-

Wije-Jeyaraj, D. A., et al. (2007). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. PubMed. [Link]

-

Yamada, K., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Schurig, V., et al. (2002). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. PubMed. [Link]

-

Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

-

Morari, F., et al. (2019). Infrared and Raman spectroscopy and DFT calculations of DL amino acids: Valine and lysine hydrochloride. ResearchGate. [Link]

-

Słobodzian, P., et al. (2011). Hydration of amino acids: FTIR spectra and molecular dynamics studies. PubMed. [Link]

-

D'Hondt, M., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

-

Ng, C. M., & Reuter, W. M. (2016). The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. American Laboratory. [Link]

-

Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC - NIH. [Link]

-

Next Peptide. (n.d.). 132605-95-9 | (R)-2-(Aminomethyl)-4-methylpentanoic acid-HCl. Next Peptide. [Link]

-

PubChem. (n.d.). 2-(Aminomethyl)-4-methylpentanoic acid. PubChem. [Link]

-

Guan, X., et al. (2013). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PubMed. [Link]

-

Wikipedia. (n.d.). β-Homoleucine. Wikipedia. [Link]

-

Lee, S., et al. (2016). Amino Acid Analysis by Hydrophilic Interaction Chromatography Coupled with Isotope Dilution Mass Spectrometry. PubMed. [Link]

-

Nguyen, T. M., et al. (n.d.). IDENTIFICATION OF AMINO ACID ISOMERS BY INFRARED PHOTODISSOCIATION SPECTROSCOPY OF MASS-SELECTED IONS. Caltech. [Link]

-

Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. [Link]

-

Ghetu, A. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. ResearchGate. [Link]

-

NIST/TRC. (2012). (S)-2-amino-4-methylpentanoic acid. NIST/TRC Web Thermo Tables. [Link]

-

PubChem. (n.d.). (2S)-2-(Aminomethyl)-4-methylpentanoic acid. PubChem. [Link]

-

PubChem. (n.d.). beta-Homoleucine. PubChem. [Link]

-

Chemsrc. (n.d.). 2-Amino-4-methylpentanoic acid | CAS#:328-39-2. Chemsrc. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

Chemsrc. (n.d.). L-beta-Homoleucine hydrochloride | CAS#:96386-92-4. Chemsrc. [Link]

-

PubChem. (n.d.). (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoic acid. PubChem. [Link]

-

precisionFDA. (n.d.). 4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)-. precisionFDA. [Link]

-

PubChem. (n.d.). (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride. PubChem. [Link]

-

PubChem. (n.d.). (R)-2-hydroxy-4-methylpentanoic acid. PubChem. [Link]

Sources

- 1. (R)-2-(aMinoMethyl)-4-Methylpentanoic acid-HCl | 132605-95-9 [amp.chemicalbook.com]

- 2. 132605-95-9 | (R)-2-(Aminomethyl)-4-methylpentanoic acid-HCl | Next Peptide [nextpeptide.com]

- 3. 210345-89-4 CAS MSDS ((R)-2-AMINOMETHYL-4-METHYL-PENTANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. americanlaboratory.com [americanlaboratory.com]

- 12. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 14. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chromatographytoday.com [chromatographytoday.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. mdpi.com [mdpi.com]

- 18. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride in different solvents

An In-Depth Technical Guide to the Solubility Profile of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of this compound. This compound is the hydrochloride salt of the (R)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid. The vast majority of publicly available data pertains to the pharmacologically active (S)-enantiomer, known as Pregabalin. As enantiomers possess identical physicochemical properties in achiral environments, the solubility data for Pregabalin is directly applicable to the (R)-enantiomer. This guide synthesizes data from regulatory filings, academic literature, and chemical databases to provide researchers and drug development professionals with a detailed understanding of the compound's solubility in aqueous and organic media, the underlying physicochemical principles, and standard methodologies for its determination.

Physicochemical Properties and Molecular Structure

The solubility of an active pharmaceutical ingredient (API) is fundamentally governed by its molecular structure and resulting physicochemical properties. (R)-2-(Aminomethyl)-4-methylpentanoic acid is a gamma-amino acid analogue.[1][2] The presence of both a basic aminomethyl group and an acidic carboxylic acid group allows it to exist as a zwitterion at physiological pH.[3] The hydrochloride salt form ensures the amine group is protonated, significantly influencing its initial solubility characteristics.

Key Physicochemical Parameters:

| Property | Value | Source(s) |

| Chemical Name | This compound | [4][5] |

| Molecular Formula | C₇H₁₆ClNO₂ | [4][6] |

| Molecular Weight | 181.66 g/mol | [4][6] |

| Appearance | White to off-white crystalline solid | [1][7] |

| pKa₁ (Carboxyl Group) | ~4.2 | [1][3] |

| pKa₂ (Amine Group) | ~10.6 | [1][3] |

| Log P (n-octanol/water) | -1.35 (at pH 7.4) | [3] |

| BCS Classification | Class 1 (High Solubility, High Permeability) | [8][9] |

The diagram below illustrates the relationship between the molecule's functional groups and its key physicochemical properties that dictate solubility.

Caption: Influence of molecular structure on solubility.

Aqueous Solubility Profile

As a Biopharmaceutics Classification System (BCS) Class 1 compound, Pregabalin is defined as highly soluble.[8][9] Its solubility is notably pH-dependent due to its ionizable functional groups. The hydrochloride salt is freely soluble in water.

pH-Dependent Solubility

The zwitterionic nature of the molecule means its net charge changes with pH, directly impacting its interaction with polar water molecules.

-

At low pH (pH < 4.2): The carboxylic acid group is primarily protonated (-COOH) and the amine group is protonated (-NH₃⁺), resulting in a net positive charge. This cationic form is highly soluble in water.

-

At intermediate pH (pH 4.2 - 10.6): The molecule exists predominantly as a zwitterion (-COO⁻ and -NH₃⁺), which is still highly polar and water-soluble.

-

At high pH (pH > 10.6): The amine group is deprotonated (-NH₂) and the carboxylic group is deprotonated (-COO⁻), resulting in a net negative charge. This anionic form also maintains high water solubility.

Quantitative data from various sources confirms this high solubility across a wide pH range.

Table 1: Aqueous Solubility of Pregabalin as a Function of pH

| pH | Solubility (mg/mL) | Classification | Source(s) |

| 1.2 | 33 | Soluble | [10] |

| < 3.7 | 107 | Freely Soluble | [3] |

| 4.5 | 20 | Sparingly Soluble | [10] |

| 6.8 | 25 | Sparingly Soluble | [10] |

| 7.5 | 25 | Sparingly Soluble | [10] |

| 10.1 | 47 | Freely Soluble | [3] |

| 1 to 13 | > 30 | Highly Soluble | [8] |

Note: Solubility classifications like "Freely Soluble" (>100 mg/mL) and "Soluble" (10-33 mg/mL) are based on USP definitions. The term "sparingly soluble" in one source appears to conflict with the "highly soluble" classification from regulatory documents, which may reflect different experimental conditions or definitions.

Solubility in Organic and Mixed Solvents

Solubility in organic solvents is critical for process chemistry, formulation development, and analytical method development. While aqueous solubility is high, the compound also shows solubility in various polar organic solvents.

Table 2: Solubility of Pregabalin in Non-Aqueous and Organic Solvents

| Solvent | Solubility | Remarks | Source(s) |

| Methanol | Soluble / Completely Miscible | A solution of 10.0 µg/ml is noted. Another source indicates maximum solubility was found in neat methanol. | [11][12] |

| Ethanol | Soluble | A diacid impurity is soluble at ~30 mg/mL. The free form is poorly soluble. | [13][14] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A diacid impurity is soluble at ~30 mg/mL. | [13] |

| Dimethylformamide (DMF) | Soluble | A diacid impurity is soluble at ~30 mg/mL. Maximum solubility was found in neat DMF. | [11][13] |

| Heptane | Practically Insoluble | - | [7] |

| Acetone-Water Mixtures | Temperature Dependent | Solubility increases with increasing temperature in these mixtures. | [11] |

The high polarity imparted by the charged amine and carboxylate groups explains the preference for polar solvents like methanol, ethanol, and DMSO over non-polar solvents like heptane.

Experimental Methodology: Thermodynamic Solubility Determination

To ensure data integrity and reproducibility, a standardized protocol for solubility measurement is essential. The Saturation Shake-Flask Method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[15][16][17] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug, providing a definitive value under specific conditions.

Standard Protocol: Saturation Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., pH 1.2 buffer, pH 7.4 buffer, ethanol). The excess solid is crucial to ensure equilibrium with the saturated solution is achieved.[16]

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours). The agitation ensures maximum contact between the solid and the solvent. The extended time is necessary to allow the system to reach thermodynamic equilibrium.[16]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. Separate the saturated supernatant from the undissolved solid via centrifugation and/or filtration.

-

Causality: This step is critical. Improper separation can lead to artificially high solubility values due to suspended solid particles. The choice of filter is also important, as hydrophobic compounds can adsorb to certain filter types, leading to erroneously low results.[16]

-

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable mobile phase or solvent.

-

Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[16] The advantage of HPLC is its ability to separate the parent compound from any impurities or degradants.[16]

-

Calculation: Calculate the original solubility in the solvent by accounting for the dilution factor. The results are typically expressed in mg/mL or mol/L.

The workflow for this definitive method is depicted below.

Caption: Shake-Flask method for solubility determination.

Conclusion

This compound, like its (S)-enantiomer Pregabalin, is a white crystalline solid with high aqueous solubility, consistent with its BCS Class 1 designation. Its solubility is pH-dependent, remaining high across a broad physiological pH range due to its zwitterionic character. The compound is freely soluble in acidic conditions and demonstrates good solubility in polar organic solvents such as methanol, ethanol, and DMSO, while being practically insoluble in non-polar solvents. This comprehensive solubility profile is essential for guiding formulation strategies, analytical method development, and ensuring consistent performance in research and pharmaceutical applications.

References

- U.S. Food and Drug Administration (FDA). (2012).

- Cayman Chemical.

- SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- U.S. Food and Drug Administration (FDA). (2009). CHEMISTRY REVIEW(S)

- ResearchGate. (2024). Formulation and Evaluation of a Cost-effective Pregabalin Powder for Oral Solution in Sachet: Physicochemical Characteristics and Stability Compared To LYRICA.

- PubChem, National Institutes of Health (NIH). Pregabalin | C8H17NO2 | CID 5486971.

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Global Sources.

- Google Patents. WO2009080365A1 - Pregabalin salts.

- ResearchGate.

- PharmaTutor. (2013).

- ResearchGate. (2019).

- Geneesmiddeleninformatiebank. (2020). Public Assessment Report Scientific discussion Pregabaline Laurus.

- MedChemExpress. (R)

- PubChem, National Institutes of Health (NIH). 2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2 | CID 19261621.

- Muby Chemicals. Pregabalin or (S)-3-(Aminomethyl)-5-methylhexanoic Acid IP BP EP USP Ph Eur Grade Manufacturers.

- ChemicalBook. (R)-2-(aMinoMethyl)-4-Methylpentanoic acid-HCl | 132605-95-9.

- LGC Standards. Pregabalin Solution (Solvent: Methanol).

- International Journal of Pharmaceutical Sciences and Research. (2013). Nagaraju et al., IJPSR, 2013; Vol. 4(7): 2782-2788.

- ResearchGate. Evidence for the crystalline structure of the drug (pregabalin) studied in this work.

- PubChem, National Institutes of Health (NIH). (2S)-2-(Aminomethyl)-4-methylpentanoic acid.

- Arctom Scientific. CAS NO. 132605-95-9 | this compound.

Sources

- 1. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. (R)-2-(aMinoMethyl)-4-Methylpentanoic acid-HCl | 132605-95-9 [amp.chemicalbook.com]

- 5. arctomsci.com [arctomsci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Pregabalin Manufacturers, with SDS [mubychem.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. hpc-standards.com [hpc-standards.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. WO2009080365A1 - Pregabalin salts - Google Patents [patents.google.com]

- 15. scispace.com [scispace.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to Investigating the Potential Biological Activity of (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, a chiral amino acid derivative, presents a compelling structural motif suggesting potential interactions with key neurological pathways. While primarily recognized as a synthetic intermediate in pharmaceutical development, its structural analogy to γ-aminobutyric acid (GABA) warrants a thorough investigation into its intrinsic biological activities. This guide delineates a strategic framework for the comprehensive evaluation of this compound, from initial receptor binding assays to in vivo behavioral models. We will explore its potential as a modulator of GABAergic neurotransmission and outline detailed, self-validating experimental protocols to elucidate its mechanism of action, potency, and therapeutic viability. This document is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic potential of this and similar molecules in the realm of neuroscience and beyond.

Introduction: Unveiling the Potential of a GABA Analogue

This compound is a compound of interest in pharmaceutical research and development.[1] As a chiral amino acid derivative, it serves as a versatile building block in the synthesis of bioactive molecules, particularly in the development of peptide-based therapeutics and drugs targeting neurological disorders.[1][2] Its structural similarity to GABA, the principal inhibitory neurotransmitter in the central nervous system, positions it as a candidate for modulating GABAergic signaling.

GABA analogues are a class of compounds that mimic the structure of GABA and often exhibit therapeutic effects as anticonvulsants, analgesics, and anxiolytics.[3] A well-known example is Pregabalin (β-isobutyl-GABA), which is used to treat epilepsy, neuropathic pain, and generalized anxiety disorder.[3][4] Given the therapeutic success of GABA analogues, a systematic investigation into the biological activity of this compound is a logical and promising endeavor.

This guide provides a comprehensive roadmap for characterizing the potential biological activity of this compound. The proposed experimental cascade is designed to be logical and progressive, starting with fundamental in vitro assays and moving towards more complex cellular and in vivo models.

Physicochemical Properties and Chemical Structure

A thorough understanding of the compound's physicochemical properties is fundamental to designing meaningful biological assays and interpreting the results.

| Property | Value | Source |

| IUPAC Name | (2R)-2-(aminomethyl)-4-methylpentanoic acid hydrochloride | [5] |

| Synonyms | (R)-β2-homoleucine HCl salt | [5] |

| CAS Number | 132605-95-9 | [5][6] |

| Molecular Formula | C7H16ClNO2 | Derived |

| Molecular Weight | 179.66 g/mol | Derived |

Proposed Biological Targets and Mechanism of Action

Based on its structure as a GABA analogue, the primary hypothesis is that this compound interacts with components of the GABAergic system. The key molecular targets for investigation include:

-

GABA Receptors (GABA-A and GABA-B): The compound could act as an agonist, antagonist, or allosteric modulator of these receptors.

-

GABA Transporters (GATs): It may inhibit the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action.[7]

-

GABA Aminotransferase (GABA-T): The compound could potentially inhibit the enzymatic degradation of GABA.

The following diagram illustrates the potential points of interaction within a GABAergic synapse.

Caption: Tiered experimental workflow for characterization.

Tier 2: Cellular and Ex Vivo Functional Assays

If the compound shows promising activity in Tier 1, the next step is to assess its functional effects in a more physiological context.

Objective: To determine the effect of the compound on neuronal excitability and synaptic transmission.

Protocol:

-

Cell Preparation: Culture primary hippocampal or cortical neurons from rodents.

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure postsynaptic currents (both inhibitory and excitatory).

-

Compound Application: Perfuse the neurons with varying concentrations of this compound.

-

Data Acquisition: Record changes in the frequency and amplitude of spontaneous and evoked postsynaptic currents.

-

Analysis: Analyze the data to determine if the compound enhances inhibitory neurotransmission or suppresses excitatory neurotransmission.

Tier 3: In Vivo Behavioral Models

Positive results in cellular assays would justify advancing the compound to in vivo studies to assess its therapeutic potential.

Objective: To evaluate the anxiolytic effects of the compound.

Protocol:

-

Animal Dosing: Administer this compound to mice or rats via an appropriate route (e.g., intraperitoneal injection).

-

Elevated Plus Maze Test: Place the animals on an elevated plus maze and record the time spent in the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

-

Data Analysis: Compare the behavior of the treated group to a vehicle-treated control group.

Conclusion and Future Directions

This technical guide outlines a systematic and robust strategy for investigating the potential biological activity of this compound. The proposed workflow, from initial target screening to in vivo efficacy studies, provides a clear path to understanding its mechanism of action and therapeutic potential. Given its structural similarity to known GABAergic modulators, this compound holds promise as a novel therapeutic agent for neurological disorders. Further research, guided by the principles and protocols detailed herein, is essential to unlock its full potential. Future work should also focus on pharmacokinetic and toxicological profiling to establish a comprehensive preclinical data package.

References

-

Chem-Impex. (n.d.). (R)-2-(Aminomethyl)-4-methylbutanoic acid hydrochloride. Retrieved from [Link]

-

Wikipedia. (2023, December 27). GABA analogue. Retrieved from [Link]

-

Wikipedia. (2024, January 11). Pregabalin. Retrieved from [Link]

-

Kowalska, J., et al. (2020). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 25(15), 3483. Retrieved from [Link]

-

Next Peptide. (n.d.). (R)-2-(Aminomethyl)-4-methylpentanoic acid-HCl. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. GABA analogue - Wikipedia [en.wikipedia.org]

- 4. Pregabalin - Wikipedia [en.wikipedia.org]

- 5. (R)-2-(aMinoMethyl)-4-Methylpentanoic acid-HCl | 132605-95-9 [amp.chemicalbook.com]

- 6. 132605-95-9 | (R)-2-(Aminomethyl)-4-methylpentanoic acid-HCl | Next Peptide [nextpeptide.com]

- 7. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

(R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

(R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride, a chiral building block of significant interest, plays a pivotal role in the asymmetric synthesis of various pharmaceutical agents. This guide provides an in-depth analysis of its chemical and physical properties, synthesis, and applications, with a particular focus on its utility in the development of neurologically active compounds. We will explore the causality behind synthetic choices and provide detailed, validated protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic strategies.

Introduction: The Significance of Chiral Building Blocks in Medicinal Chemistry

Chirality is a fundamental concept in drug design and development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. This compound is a prime example of a chiral building block that provides a stereochemically defined fragment for the construction of more complex molecules. Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) makes it a valuable precursor for synthesizing compounds that target the central nervous system.

dot graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} dot

Figure 1: Structure of this compound.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C7H16ClNO2 | [1][2] |

| Molecular Weight | 181.66 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | Inert atmosphere, Room Temperature | [1] |

| SMILES | CC(C)CC(O)=O.[H]Cl | [2] |

Characterization: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR) are essential to confirm the identity and purity of this compound before its use in subsequent reactions.

Synthesis of this compound

The enantioselective synthesis of this chiral building block is a key step to ensure the stereochemical purity of the final active pharmaceutical ingredient (API). Several synthetic strategies have been developed, often involving the use of chiral auxiliaries or enzymatic resolutions.

One common approach involves the asymmetric alkylation of an enolate derived from a chiral oxazolidinone, followed by removal of the chiral auxiliary and subsequent functional group manipulations. This method, while effective, can be costly for large-scale production due to the expense of the chiral auxiliary.[3]

An alternative and more economically viable approach for large-scale synthesis is the kinetic resolution of a racemic intermediate.[3] This often involves the use of an enzyme that selectively reacts with one enantiomer, allowing for the separation of the desired (R)-enantiomer.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot

Figure 2: Generalized workflow for the synthesis of this compound.

Application as a Chiral Building Block: The Case of Pregabalin

A prominent application of this compound is as a key intermediate in the synthesis of Pregabalin, a widely used anticonvulsant and neuropathic pain agent.[4] The (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid (Pregabalin) is the pharmacologically active form, and its synthesis with high enantiomeric purity is crucial.

The synthesis of Pregabalin from (R)-2-(aminomethyl)-4-methylpentanoic acid often involves a Hofmann rearrangement or a similar reaction to convert the carboxylic acid to an amine, followed by hydrolysis.[3]

Experimental Protocol: Synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin) from a related precursor

The following is a representative protocol for the conversion of a related intermediate to Pregabalin, illustrating the key chemical transformations. This specific example starts from a different precursor but highlights the critical step of hydrolysis of a protected amine.

-

Acid Hydrolysis: A compound of a protected amine is treated with a strong protic acid, such as 37% hydrochloric acid.[4]

-

Heating: The mixture is heated to approximately 90°C for 24-48 hours to facilitate the deprotection and hydrolysis.[4]

-

pH Adjustment: After the reaction is complete, the pH is adjusted to about 6 with an aqueous solution of a base like monomethylamine (41%).[4]

-

Crystallization: The mixture is cooled to room temperature and then further cooled to 0-5°C for at least one hour to induce crystallization of the product.[4]

-

Isolation and Purification: The solid product is collected by filtration, washed with a cold 1:1 mixture of water and isopropanol, and then dried in an oven at 50-60°C.[4]

This process, when starting with an enantiomerically pure precursor, can yield Pregabalin with an enantiomeric purity of ≥99%.[4]

dot graph "Pregabalin_Synthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot

Figure 3: Key transformation in the synthesis of Pregabalin.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5] Work in a well-ventilated area or under a fume hood.[6]

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.[7]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[7]

-

If inhaled: Move the person into fresh air.[7]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[5][7] In all cases of exposure, consult a physician.[7]

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[6] It is hygroscopic and should be stored under an inert atmosphere.[6]

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical molecules. Its stereochemically defined structure is essential for producing enantiomerically pure APIs, particularly in the field of neuroscience. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in drug discovery and development. The methodologies outlined in this guide provide a solid foundation for researchers and scientists to incorporate this important molecule into their synthetic programs.

References

-

CAS NO. 132605-95-9 | this compound | Catalog BD - Arctom. [Link]

- US8063244B2 - Process for the synthesis of pregabalin - Google P

-

Note An efficient total synthesis of (±)-pregabalin. [Link]

-

MSDS of (2R)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid. [Link]

-

2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2 | CID 19261621 - PubChem. [Link]

-

4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)- - precisionFDA. [Link]

-

Safety Data Sheet - Angene Chemical. [Link]

- US8134023B2 - Preparation of pregabalin and related compounds - Google P

Sources

- 1. (R)-2-(aMinoMethyl)-4-Methylpentanoic acid-HCl | 132605-95-9 [amp.chemicalbook.com]

- 2. arctomsci.com [arctomsci.com]